molecular formula C12H13F3O3 B3367488 Ethyl 3-(3-(trifluoromethoxy)phenyl)propanoate CAS No. 179381-93-2

Ethyl 3-(3-(trifluoromethoxy)phenyl)propanoate

Cat. No. B3367488
M. Wt: 262.22 g/mol
InChI Key: OMEFIGMPNVNUCD-UHFFFAOYSA-N
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Patent
US09326985B2

Procedure details

To a solution of 158c (12.0 g, 46.1 mmol) in methanol (100 mL) was added 10% Pd/C (1.0 g), and the reaction mixture was stirred at 15° C. for 16 h under hydrogen atmosphere. See FIG. 4. The resulting mixture was filtered, and the filtrate was concentrated under reduced pressure to afford ethyl 3-(3-(trifluoromethoxy)phenyl)propanoate 158d (11.0 g, crude) as a colorless solid.
Name
158c
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[O:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:7]=[CH:8][CH:9]=1>CO.[Pd]>[F:1][C:2]([F:17])([F:18])[O:3][C:4]1[CH:5]=[C:6]([CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
158c
Quantity
12 g
Type
reactant
Smiles
FC(OC=1C=C(C=CC1)C=CC(=O)OCC)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 15° C. for 16 h under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(OC=1C=C(C=CC1)CCC(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.